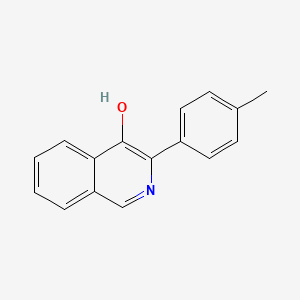
3-(4-Methylphenyl)isoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Tolyl)isoquinolin-4-ol is an organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a p-tolyl group (a benzene ring with a methyl group) attached to the isoquinoline structure. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)isoquinolin-4-ol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the palladium-catalyzed coupling of o-iodobenzaldehyde with aryl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of rhodium or ruthenium catalysts in C-H activation and annulation reactions has been shown to be effective in producing isoquinoline derivatives with high efficiency .
化学反応の分析
Types of Reactions
3-(p-Tolyl)isoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(p-Tolyl)isoquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(p-Tolyl)isoquinolin-4-ol involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, they can modulate neurotransmitter receptors and ion channels, contributing to their neuroprotective effects .
類似化合物との比較
Similar Compounds
4-Isoquinolinol: Another isoquinoline derivative with similar structural features but different functional groups.
Quinoline Derivatives: Compounds such as quinoline and its derivatives share a similar bicyclic structure but differ in their nitrogen atom placement and functional groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with a saturated ring structure.
Uniqueness
3-(p-Tolyl)isoquinolin-4-ol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its interactions with biological targets and improve its pharmacokinetic properties compared to other isoquinoline derivatives .
特性
CAS番号 |
60058-28-8 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
3-(4-methylphenyl)isoquinolin-4-ol |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)15-16(18)14-5-3-2-4-13(14)10-17-15/h2-10,18H,1H3 |
InChIキー |
BCUGDYGNJZRILC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)
![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

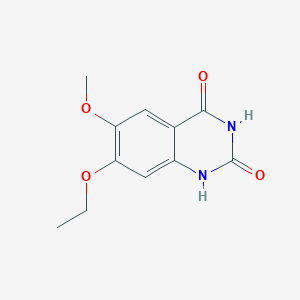
![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
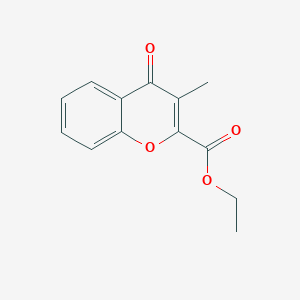


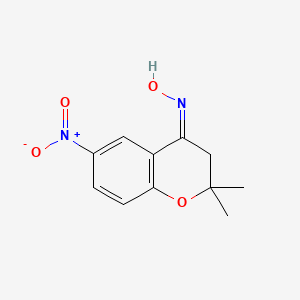
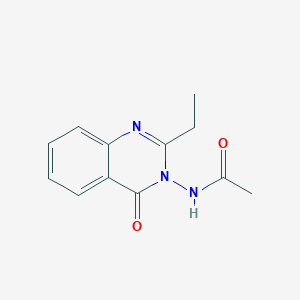

![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)
